molecular formula C9H12BrNO2 B12090707 2-Bromo-3-(2-methoxyethoxy)aniline

2-Bromo-3-(2-methoxyethoxy)aniline

Cat. No.: B12090707
M. Wt: 246.10 g/mol
InChI Key: GIQHRDYJFOTVSP-UHFFFAOYSA-N
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Description

2-Bromo-3-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C9H12BrNO2. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the second position and a 2-methoxyethoxy group at the third position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2-methoxyethoxy)aniline typically involves the bromination of 3-(2-methoxyethoxy)aniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted anilines with various functional groups.

    Oxidation Reactions: Products include nitroso or nitro derivatives.

    Reduction Reactions: Products include amines or hydroxy derivatives.

Scientific Research Applications

2-Bromo-3-(2-methoxyethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets. The bromine atom and the 2-methoxyethoxy group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, leading to its observed biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(2-methoxyethoxy)aniline is unique due to the presence of both the bromine atom and the 2-methoxyethoxy group, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and specificity in various applications .

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

2-bromo-3-(2-methoxyethoxy)aniline

InChI

InChI=1S/C9H12BrNO2/c1-12-5-6-13-8-4-2-3-7(11)9(8)10/h2-4H,5-6,11H2,1H3

InChI Key

GIQHRDYJFOTVSP-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC(=C1Br)N

Origin of Product

United States

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